molecular formula C18H20N6O B2969114 1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251545-27-3

1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2969114
CAS No.: 1251545-27-3
M. Wt: 336.399
InChI Key: JDBDCUVYBIMASP-UHFFFAOYSA-N
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Description

1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide is a complex organic compound that features a pyrimidine ring, an imidazole ring, and a carboxamide group

Preparation Methods

The synthesis of 1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling and subsequent functional group modifications. Common reagents used in these reactions include dimethylamine, pyrimidine derivatives, and various catalysts to facilitate the coupling reactions .

Chemical Reactions Analysis

1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of more complex molecules with potential therapeutic properties. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways that are crucial for disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share similar structural features and are also explored for their potential therapeutic applications. this compound is unique due to its specific functional groups and the resulting biological activities .

Properties

IUPAC Name

1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-12-5-13(2)7-14(6-12)22-18(25)15-9-24(11-21-15)17-8-16(23(3)4)19-10-20-17/h5-11H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBDCUVYBIMASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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